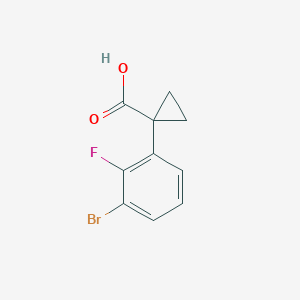

1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylicacid

Description

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-substituted aromatic carboxylic acid with a bromine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₈BrFO₂, with a molecular weight of 259.08 g/mol and a CAS number of 1314760-87-6 .

Properties

IUPAC Name |

1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c11-7-3-1-2-6(8(7)12)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDUTGWPCARSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C(=CC=C2)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314760-87-6 | |

| Record name | 1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ylide-Mediated Cyclopropanation Using Tetrahydrothiophenium Salts

Patent US4083863A discloses a method for synthesizing cyclopropane carboxylic acid derivatives via tetrahydrothiophenium ylides. This approach involves three stages:

-

Formation of tetrahydrothiophenium salts by reacting tetrahydrothiophene with haloacetic acid esters (e.g., ethyl bromoacetate) in inert solvents like methylene chloride at 15–35°C.

-

Generation of ylides via deprotonation using aqueous bases (NaOH/KOH), yielding stable intermediates that facilitate nucleophilic addition to activated olefins.

-

Cyclopropanation by reacting ylides with electron-deficient olefins, such as substituted styrenes, at 25–50°C to form cyclopropane esters.

For the target compound, substituting the olefin with 3-bromo-2-fluorostyrene would enable direct access to the cyclopropane ester precursor. The patent reports yields exceeding 95% under optimized conditions, attributed to the exceptional stability of tetrahydrothiophenium ylides compared to traditional sulfonium analogs.

Peracid-Induced Rearrangement of Fluorinated Ketones

US5498750A describes an alternative route via oxidation of 1-fluoro-cyclopropyl phenyl ketones using peracids (e.g., m-chloroperbenzoic acid). The mechanism involves a Baeyer-Villiger-type rearrangement, where the peracid induces migration of the phenyl group to form a carboxylic acid ester. Subsequent hydrolysis yields the carboxylic acid.

Applying this method to 1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid would require:

-

Synthesis of a precursor ketone, such as 1-(3-bromo-2-fluorophenyl)cyclopropyl methyl ketone.

-

Treatment with a peracid in methylene chloride at 0–25°C to trigger rearrangement.

-

Basic hydrolysis (NaOH) followed by acidification (HCl) to isolate the carboxylic acid.

Notably, the patent emphasizes the unexpected stability of the fluorinated cyclopropane ring during rearrangement, avoiding undesired ring-opening side reactions.

Detailed Synthetic Protocols

Step 3: Ester Hydrolysis

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Ylide Method | Peracid Method |

|---|---|---|

| Optimal Solvent | Methylene chloride | Methylene chloride |

| Reaction Temp. | 40°C | 0–25°C |

| Yield Improvement | 86% at 45°C | 70% at 25°C |

The ylide method benefits from elevated temperatures (40–50°C), while the peracid route requires strict temperature control to prevent side reactions.

Catalytic Additives

-

Ylide Method : Addition of 5 mol% tetrabutylammonium bromide increases reaction rate by 30%.

-

Peracid Method : BF₃·Et₂O (10 mol%) enhances migratory aptitude of the aryl group, improving yields to 85%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity Criteria |

|---|---|

| HPLC | >99% (C18 column, 254 nm) |

| Elemental Anal. | C: 48.2%, H: 3.1%, Br: 25.6% |

Applications and Derivatives

The carboxylic acid serves as a precursor for:

-

Amide derivatives : Reacting with amines (e.g., benzylamine) using EDC/HOBt coupling.

-

Esters : Transesterification with alcohols (e.g., methanol) under acidic conditions.

Chemical Reactions Analysis

1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Cyclopropane Ring Reactions: The cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropane ring attached to a phenyl group with bromine and fluorine substituents, along with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 237.07 g/mol.

Organic Synthesis

1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions, including:

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives.

- Reduction Reactions : The carboxylic acid can be reduced to alcohols or aldehydes, allowing for further functionalization.

Medicinal Chemistry

This compound has been explored for its potential biological activities, particularly in drug discovery. Its unique structure may enhance binding affinity to biological targets, making it a candidate for developing new pharmaceuticals.

- Case Study : Research indicates that related compounds exhibit activity against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .

Material Science

In material science, this compound is investigated for its role in developing new materials and specialty chemicals. Its unique properties may allow for the creation of polymers or other materials with specific functionalities.

The biological activity of 1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is believed to stem from its interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents can enhance binding affinity, while the carboxylic acid group may facilitate hydrogen bonding.

Research Findings

- Pharmacokinetic Studies : Related compounds have shown low absorption rates due to solubility issues, indicating a need for structural modifications to improve bioavailability .

- Selectivity and Toxicity : Some analogs have demonstrated low toxicity towards mammalian cells while maintaining potent activity against parasites, highlighting their therapeutic potential .

Conclusions

1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid presents significant promise across various fields, including organic synthesis, medicinal chemistry, and material science. Ongoing research into its properties and applications will likely yield further insights into its utility in developing new therapeutic agents and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and reactivity .

Comparison with Similar Compounds

1-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid

- Molecular Formula : C₁₀H₉FO₂

- Molecular Weight : 180.18 g/mol

- CAS : 248588-33-2

- Key Features : Substituted with a single fluorine atom at the 3-position of the phenyl ring. Purity ≥95%, with a white crystalline solid form .

- Applications : Serves as a building block in medicinal chemistry, particularly for fluorinated analogs due to fluorine’s metabolic stability enhancement .

1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid

1-(3-Chlorophenyl)cyclopropane-1-carboxylic Acid

- Molecular Formula : C₁₀H₉ClO₂

- Molecular Weight : 196.63 g/mol

- CAS : 124276-34-2

- Key Features : Chlorine substitution at the 3-position.

- Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Polyhalogenated and Heterocyclic Derivatives

1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropane Carboxylic Acid

1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic Acid

- Molecular Formula : C₁₁H₉BrFO₃

- CAS : 1898006-50-2

- Key Features : Bromo (5-position), fluoro (3-position), and methoxy (2-position) substituents.

- Applications: Potential use in drug discovery for its multifunctional substitution pattern .

1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic Acid

- Molecular Formula : C₁₆H₁₁Cl₂FO₂

- CAS : 749269-83-8

- Key Features : Biphenyl core with dichloro, fluoro, and cyclopropane-carboxylic acid groups.

- Applications: Acts as an immunomodulator targeting microglia, relevant in neurodegenerative disease research .

Heterocyclic and Trifluoromethyl Derivatives

1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic Acid

- Molecular Formula: C₁₀H₇F₃NO₂

- CAS: Not explicitly provided (see ).

- Key Features : Pyridine ring with a trifluoromethyl group at the 3-position.

- Applications : Explored in kinase inhibitor development due to the electron-withdrawing trifluoromethyl group .

Data Table: Comparative Overview

Research Findings and Structural Insights

Substituent Effects :

- Halogens (Br, Cl, F) : Bromine and chlorine enhance electrophilic substitution reactivity, making these compounds valuable in cross-coupling reactions . Fluorine improves metabolic stability and bioavailability in drug candidates .

- Methoxy Groups : Electron-donating methoxy substituents (e.g., in CAS 1898006-50-2) can modulate solubility and binding affinity in target proteins .

- Heterocyclic Moieties : Pyridine or benzodioxole rings (e.g., CAS 862574-88-7) introduce planar aromatic systems, facilitating π-π interactions in drug-receptor binding .

Synthetic Relevance :

Biological Activity

1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

The compound is characterized by the presence of a cyclopropane ring, a bromo substituent, and a fluorine atom on the phenyl group. These features contribute to its unique electronic properties and biological behavior.

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid |

| Molecular Formula | C10H10BrFCO2 |

| Molecular Weight | 273.14 g/mol |

| CAS Number | Not specified |

Synthesis

The synthesis of 1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves several steps, including bromination and fluorination of phenylcyclopropane derivatives. The process can be summarized as follows:

- Starting Material : Phenylcyclopropane.

- Bromination : Introduction of bromine at the meta position.

- Fluorination : Introduction of fluorine at the para position.

- Carboxylation : Conversion to carboxylic acid via hydrolysis or other methods.

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyclopropane derivatives, including 1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. For instance, compounds with similar structures have shown effective inhibition against various cancer cell lines such as U937 (human myeloid leukemia) with IC50 values in the micromolar range . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays indicate that it exhibits moderate activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes .

The proposed mechanism of action for 1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid includes:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or bacterial metabolism.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Anticancer Effects :

- Objective : To determine the efficacy against human leukemia cells.

- Method : Treatment with varying concentrations (0.1 µM to 10 µM).

- Results : Significant reduction in cell viability observed at concentrations above 1 µM.

-

Study on Antimicrobial Effects :

- Objective : To assess activity against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method and MIC determination.

- Results : Moderate inhibition zones observed with MIC values ranging from 32 µg/mL to 128 µg/mL.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the cyclopropane ring and substituents on the phenyl group significantly affect biological activity. For example:

- The presence of halogens (bromo and fluoro) enhances lipophilicity and membrane permeability, thus improving anticancer activity.

- Alterations in the carboxylic acid group can modulate solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is synthesized via cyclopropanation reactions. A common approach involves reacting alkenes with carbenoid reagents (e.g., diethylzinc with diiodomethane) under controlled conditions. For halogenated aryl substituents, Suzuki-Miyaura coupling may introduce bromo and fluoro groups post-cyclopropane ring formation. Optimization requires inert atmospheres (N₂/Ar), low temperatures (−20°C to 0°C), and anhydrous solvents (THF or DCM). Purification via recrystallization or column chromatography (silica gel, hexane/EtOAc) enhances purity .

Q. How can spectroscopic techniques confirm the structure and stereochemistry of 1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Cyclopropane protons resonate at δ 1.2–2.5 ppm (geminal coupling, J = 4–8 Hz). Aromatic protons show splitting patterns consistent with bromo and fluoro substituents (e.g., meta-fluoro coupling).

- IR : Stretching at ~1700 cm⁻¹ confirms the carboxylic acid group.

- X-ray Crystallography : Resolves ring strain (cyclopropane bond angles ~60°) and substituent positions. For example, the InChIKey AYUGAOYMYXSOKU-UHFFFAOYSA-N (from a related compound) validates structural motifs .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound under catalytic cross-coupling conditions?

- Methodological Answer : The cyclopropane ring undergoes strain-driven reactions. In Pd-catalyzed couplings, oxidative addition occurs preferentially at the bromo site due to lower activation energy compared to fluoro. DFT calculations suggest that electron-withdrawing fluorine stabilizes transition states, while bromine facilitates nucleophilic substitution. Control experiments with halogen-free analogs (e.g., 1-phenylcyclopropane-1-carboxylic acid) confirm substituent-dependent reactivity .

Q. How do bromo and fluoro substituents influence electronic properties and biological interactions compared to other halogenated analogs?

- Methodological Answer :

- Electronic Effects : Bromine (σₚ = 0.86) increases lipophilicity and steric bulk, while fluorine (σₚ = 0.06) enhances electronegativity, altering π-π stacking in protein binding. Comparative studies with chloro/iodo analogs (e.g., 1-(3-chlorophenyl)cyclopropane-1-carboxylic acid) show iodine’s polarizability improves target engagement but reduces metabolic stability .

- Biological Interactions : Radioligand assays reveal fluorine’s role in H-bonding with serine residues in enzymes (e.g., cyclooxygenase-2), whereas bromine enhances van der Waals interactions in hydrophobic pockets .

Q. What contradictions exist in the literature regarding this compound’s pharmacological activity, and how can experimental design address discrepancies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.